Cas no 2901082-34-4 (1,3-Dibromo-2-(diethoxymethyl)benZene)

1,3-Dibromo-2-(diethoxymethyl)benzene is a brominated aromatic compound featuring a diethoxymethyl substituent at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and functional group transformations. The presence of two bromine atoms enhances its utility in palladium-catalyzed couplings, such as Suzuki or Heck reactions, while the diethoxymethyl group offers stability and versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in constructing complex aromatic frameworks, making it suitable for pharmaceutical, agrochemical, and materials science applications. The compound is typically handled under standard inert conditions to preserve its reactivity and purity.
1,3-Dibromo-2-(diethoxymethyl)benZene structure
2901082-34-4 structure
Product Name:1,3-Dibromo-2-(diethoxymethyl)benZene
CAS No:2901082-34-4
MF:C11H14Br2O2
MW:338.035662174225
CID:6796053
PubChem ID:171367218
Update Time:2025-06-08

1,3-Dibromo-2-(diethoxymethyl)benZene Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dibromo-2-(diethoxymethyl)benZene
    • 2901082-34-4
    • MFCD28976871
    • Inchi: 1S/C11H14Br2O2/c1-3-14-11(15-4-2)10-8(12)6-5-7-9(10)13/h5-7,11H,3-4H2,1-2H3
    • InChI Key: OVWHGDIWZNUYHL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=C(C=1C(OCC)OCC)Br

Computed Properties

  • Exact Mass: 337.93401g/mol
  • Monoisotopic Mass: 335.93605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 18.5Ų

1,3-Dibromo-2-(diethoxymethyl)benZene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB603738-250mg
1,3-Dibromo-2-(diethoxymethyl)benzene; .
2901082-34-4
250mg
€355.80 2024-07-19
abcr
AB603738-1g
1,3-Dibromo-2-(diethoxymethyl)benzene; .
2901082-34-4
1g
€659.60 2024-07-19
abcr
AB603738-5g
1,3-Dibromo-2-(diethoxymethyl)benzene; .
2901082-34-4
5g
€2218.40 2024-07-19

1,3-Dibromo-2-(diethoxymethyl)benZene Suppliers

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1,3-Dibromo-2-(diethoxymethyl)benZene Related Literature

Additional information on 1,3-Dibromo-2-(diethoxymethyl)benZene

Professional Introduction to 1,3-Dibromo-2-(diethoxymethyl)bencene (CAS No. 2901082-34-4)

1,3-Dibromo-2-(diethoxymethyl)bencene, with the CAS number 2901082-34-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of brominated aromatic ethers and has garnered attention due to its versatile applications in synthetic chemistry and potential utility in the development of novel pharmaceutical agents.

The molecular structure of 1,3-Dibromo-2-(diethoxymethyl)bencene consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions, and a diethoxymethyl group at the 2 position. This unique arrangement imparts distinct reactivity and makes it a valuable intermediate in various chemical transformations. The presence of bromine atoms enhances its electrophilic aromatic substitution capabilities, while the diethoxymethyl group provides a site for further functionalization.

In recent years, there has been a growing interest in halogenated aromatic compounds due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The brominated derivatives of benzene are particularly noteworthy because they can serve as precursors for a wide range of pharmacologically active molecules. For instance, 1,3-Dibromo-2-(diethoxymethyl)bencene has been explored in the synthesis of antiviral and anticancer agents.

One of the most compelling aspects of 1,3-Dibromo-2-(diethoxymethyl)bencene is its utility in cross-coupling reactions, which are fundamental to modern organic synthesis. The bromine atoms can be readily displaced by various nucleophiles through palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings. These reactions allow for the introduction of diverse functional groups onto the benzene ring, enabling the construction of complex molecular architectures.

Recent studies have highlighted the importance of 1,3-Dibromo-2-(diethoxymethyl)bencene in the development of novel therapeutic agents. For example, researchers have utilized this compound to synthesize derivatives that exhibit potent inhibitory activity against specific enzymes implicated in inflammatory diseases. The diethoxymethyl group serves as a handle for further modifications, allowing chemists to fine-tune the pharmacological properties of these compounds.

The synthesis of 1,3-Dibromo-2-(diethoxymethyl)bencene typically involves bromination and etherification reactions starting from commercially available precursors. Advanced synthetic methodologies have been developed to improve yield and purity, making it more accessible for industrial applications. These methods often involve catalytic processes that minimize waste and enhance efficiency.

The role of computational chemistry in understanding the reactivity of 1,3-Dibromo-2-(diethoxymethyl)bencene cannot be overstated. Molecular modeling techniques have provided valuable insights into how this compound interacts with other molecules during chemical reactions. This information is crucial for designing more effective synthetic routes and predicting the outcomes of novel transformations.

In conclusion, 1,3-Dibromo-2-(diethoxymethyl)bencene (CAS No. 2901082-34-4) is a versatile compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an excellent candidate for further functionalization and utilization in synthetic chemistry. As research continues to uncover new applications for halogenated aromatic compounds, compounds like this are poised to play a crucial role in advancing drug discovery and development.

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Amadis Chemical Company Limited
(CAS:2901082-34-4)
A1217419
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Quantity:250mg/1g/5g
Price ($):211/391/1315
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